Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-)
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Overview
Description
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate is a complex organic compound known for its role as a photoinitiator in cationic polymerization processes. This compound is particularly valued for its ability to initiate polymerization under UV light, making it useful in various industrial applications, including coatings, adhesives, and inks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl sulfoxide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and thiolates are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate involves the generation of reactive cationic species upon exposure to UV light. These cationic species initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include vinyl and heterocyclic monomers, and the pathways involved are primarily cationic polymerization processes .
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium hexafluorophosphate
- Diphenyl-4-thiophenoxyphenylsulfonium hexafluoroarsenate
- Diphenyl-4-thiophenoxyphenylsulfonium hexafluoroantimonate
Uniqueness
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Compared to similar compounds, it offers better solubility and reactivity, making it more suitable for a wider range of applications .
Properties
CAS No. |
101200-55-9 |
---|---|
Molecular Formula |
C30H23F6PS3 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C30H23S3.F6P/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;1-7(2,3,4,5)6/h1-23H;/q+1;-1 |
InChI Key |
AMCUJGJDLVCBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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